4-(2-Iodoanilino)-4-oxobutanoic acid

Description

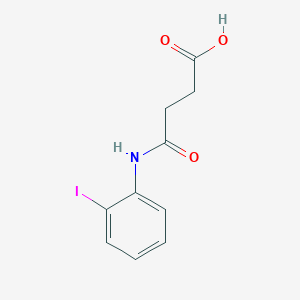

Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZORGXQBKLUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346522 | |

| Record name | N-(2-Iodo-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-46-7 | |

| Record name | N-(2-Iodo-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Iodoanilino 4 Oxobutanoic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-(2-Iodoanilino)-4-oxobutanoic acid identifies the amide bond as the most strategic disconnection. This bond links the 2-iodoaniline (B362364) moiety and the 4-oxobutanoic acid scaffold. This primary disconnection points to two key starting materials: 2-iodoaniline and succinic anhydride (B1165640) (or a derivative thereof).

This approach is the most direct and is predicated on the well-established reactivity of amines with acid anhydrides to form amides. Further disconnection of the starting materials is also conceivable, such as the synthesis of 2-iodoaniline from anthranilic acid or the preparation of succinic anhydride from maleic anhydride, but the core strategy for assembling the target molecule revolves around the formation of the central amide linkage.

Direct Synthesis Approaches to the Chemical Compound

The most direct and widely employed method for the synthesis of this compound involves the acylation of 2-iodoaniline with succinic anhydride. This approach can be broken down into the key bond-forming and structural introduction steps.

Amide Bond Formation Routes

The formation of the amide bond is the cornerstone of the direct synthesis. The reaction between an amine and an acid anhydride is a classic example of nucleophilic acyl substitution. youtube.com In this case, the nitrogen atom of 2-iodoaniline acts as the nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-arylsuccinamic acid.

The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating. nih.gov Various solvents can be employed, with common choices including aprotic solvents like diethyl ether, toluene, or chlorinated solvents. nih.gov In some instances, the reaction can be performed under solvent-free conditions. orientjchem.org

Construction of the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid scaffold is directly and efficiently constructed by the ring-opening of succinic anhydride. Succinic anhydride is a readily available and inexpensive cyclic anhydride. wikipedia.org Its reaction with an amine selectively yields the desired 4-carboxypropanamide structure, avoiding the formation of isomeric products. The succinic acid moiety provides the four-carbon chain with a terminal carboxylic acid and a carbonyl group as part of the amide linkage.

A representative procedure for the synthesis of a closely related compound, N-(2-chlorophenyl)succinamic acid, involves reacting 2-chloroaniline (B154045) with succinic anhydride. The product is then isolated by treating the reaction mixture with dilute hydrochloric acid to remove unreacted aniline (B41778), followed by filtration and washing to remove excess succinic anhydride and any succinic acid formed by hydrolysis. nih.gov A similar procedure can be readily adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Typical Solvents | General Conditions | Product | Reference |

| 2-Iodoaniline | Succinic Anhydride | Toluene, Diethyl Ether, Chloroform | Room temperature to gentle heating | This compound | nih.gov |

| 2-Chloroaniline | Succinic Anhydride | Ethanol | Reflux | N-(2-Chlorophenyl)succinamic acid | nih.gov |

| Substituted Anilines | Succinic Anhydride | Acetic Acid | Room temperature | N-Arylsuccinamic acids | chemicalbook.com |

This table presents generalized conditions based on analogous reactions.

Exploration of Alternative Synthetic Pathways

While the direct acylation of 2-iodoaniline with succinic anhydride is the most straightforward route, alternative pathways can be envisioned.

One alternative involves starting with a different iodinated precursor. For instance, one could perform a substitution reaction on a pre-formed butanoic acid derivative bearing a suitable leaving group at the 4-position with 2-iodoaniline. However, this approach is generally less efficient than the direct acylation of the amine.

Another conceptual alternative involves the construction of the butanoic acid chain onto the pre-existing N-(2-iodophenyl)amide. This could potentially be achieved through methods like the umpolung synthesis of amides, where an α-halo nitroalkane reacts with an N-aryl hydroxylamine. nih.govnih.gov However, this represents a more complex and less direct route compared to the succinic anhydride approach.

Furthermore, one-pot syntheses of related N-substituted succinimides have been developed, which involve the initial formation of the succinamic acid followed by in-situ cyclization. orientjchem.org While the target molecule of this article is the uncyclized acid, these methods highlight the versatility of the starting materials. A "green" synthesis of N-substituted succinimides has also been reported using hot water as the medium, reacting succinic acid directly with primary amines. nih.gov This could potentially be adapted to isolate the intermediate amic acid.

Considerations for Process Development and Scale-Up

For the process development and scale-up of the synthesis of this compound, several factors must be considered to ensure an efficient, safe, and economical process.

Key Process Parameters and Optimization:

| Parameter | Considerations for Scale-Up | Potential Issues | Mitigation Strategies | Reference |

| Solvent Selection | Cost, safety (flammability, toxicity), environmental impact, and ease of removal. | Incomplete reaction, side product formation, difficult work-up. | Selection of a solvent where the product precipitates upon formation can simplify isolation. Consider greener solvent alternatives. | acs.org |

| Reaction Temperature | Heat transfer becomes critical at larger scales. Exothermic reactions need careful monitoring and control. | Runaway reactions, degradation of starting materials or product. | Use of jacketed reactors, controlled addition of reagents, and real-time temperature monitoring. | acs.org |

| Reagent Stoichiometry | Use of a slight excess of one reagent may be necessary to drive the reaction to completion, but can complicate purification. | Unreacted starting materials contaminating the product. | Optimization of the molar ratio at the lab scale before moving to pilot scale. | acs.org |

| Work-up and Isolation | Filtration, washing, and drying procedures need to be scalable. The physical properties of the product (e.g., crystal form, bulk density) are important. | Inefficient removal of impurities, product loss, long filtration or drying times. | Development of a robust crystallization procedure to ensure consistent product quality and ease of handling. | acs.org |

The direct acylation of 2-iodoaniline with succinic anhydride is an atom-economical reaction, with the only theoretical byproduct being any succinic acid formed from the hydrolysis of the anhydride. The choice of solvent and reaction conditions should aim to minimize this side reaction. The precipitation of the product from the reaction mixture is a favorable characteristic for large-scale production as it simplifies the initial purification steps. Further purification can be achieved through recrystallization from a suitable solvent. nih.gov

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a critical evaluation of starting materials, solvents, reaction conditions, and waste generation. The primary synthetic route, the reaction of 2-iodoaniline with succinic anhydride, offers several avenues for the incorporation of greener practices.

A notable example of a similar synthesis under mild conditions is the preparation of 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid, which is formed by reacting 4-iodoaniline (B139537) with itaconic anhydride at room temperature in acetone. nih.gov This reaction proceeds efficiently without the need for heating, thus conserving energy. The solid product can be easily separated by filtration, simplifying the purification process and minimizing solvent waste. nih.gov

The conventional synthesis of analogous compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, often employs a Friedel–Crafts reaction, which typically utilizes a Lewis acid catalyst like aluminum chloride. wikipedia.org While effective, this method generates significant waste from the catalyst and quenching steps. A greener alternative for the synthesis of this compound would be to perform the reaction between 2-iodoaniline and succinic anhydride under solvent-free conditions or in a more environmentally benign solvent.

Furthermore, the potential for enzymatic or biocatalytic methods represents a significant advancement in the green synthesis of related compounds. Studies have shown the successful use of engineered enzymes, such as glutamate (B1630785) dehydrogenase, for the sustainable synthesis of chiral amino acids like (R)-4-aminopentanoic acid from biomass-derived levulinic acid. frontiersin.orgnih.gov These enzymatic processes offer high stereoselectivity and operate under mild, aqueous conditions, utilizing inexpensive and non-toxic reagents like ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov While not yet specifically demonstrated for this compound, the development of similar biocatalytic routes could dramatically reduce the environmental footprint of its synthesis.

Another green chemistry approach involves the use of alternative and cleaner reagents. For instance, the use of ozone in water for specific transformations, as demonstrated in the synthesis of 4-amino-2,4-dioxobutanoic acid, can lead to a significant reduction in waste streams as the co-products are often volatile and easily removed. google.com

The choice of solvent is a critical factor in green synthesis. While reactions are often carried out in organic solvents, exploring the use of water or other green solvents is a key objective. For the synthesis of this compound, investigating the reaction of 2-iodoaniline and succinic anhydride in water or a biodegradable solvent could offer a more sustainable alternative to traditional organic solvents.

Energy Efficiency: Conducting the reaction at ambient temperature to reduce energy consumption.

Waste Minimization: Optimizing reaction conditions to maximize yield and selectivity, thereby reducing by-product formation and the need for extensive purification.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, acetone, or bio-based solvents.

Catalysis: Exploring the use of recyclable solid acid catalysts or biocatalysts to replace traditional Lewis acids, which would minimize waste and improve reaction efficiency.

Renewable Feedstocks: While the starting materials for this specific compound are not directly from renewable sources, the broader principles of green chemistry encourage the exploration of bio-based precursors where possible.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Investigation of Chemical Reactivity and Transformation Mechanisms of 4 2 Iodoanilino 4 Oxobutanoic Acid

Reactivity of the Anilino Group

The anilino group, substituted with a sterically demanding and electronically influential iodine atom at the ortho position, presents unique reactivity. The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, while the aromatic ring itself is subject to further functionalization.

The carbon-iodine bond in 2-iodoaniline (B362364) derivatives is relatively weak, which facilitates its participation in reactions that form new carbon-carbon and carbon-heteroatom bonds. The iodine atom serves as a highly effective leaving group, particularly in transition-metal-catalyzed cross-coupling reactions. This reactivity is central to the synthetic utility of the 2-iodoanilino moiety.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Ullmann Coupling: A copper-catalyzed reaction, often used for forming C-N, C-O, or C-S bonds.

Carbonylation: 2-Iodoaniline and its derivatives can be carbonylated to produce various cyclic and acyclic compounds, including pentacyclic structures. calibrechem.comsigmaaldrich.comsigmaaldrich.com Palladium-catalyzed carbonylation reactions are particularly effective. sigmaaldrich.commdpi.com

The efficiency of these coupling reactions can be influenced by the nature of the substituents on the aniline (B41778) ring. The presence of the amino group, an electron-donating group, can affect the electronic properties of the aromatic ring and its reactivity.

| Reaction Type | Coupling Partner | Typical Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Palladium(0) complexes | C-C (Aryl-Aryl or Aryl-Alkyl) |

| Heck Coupling | Alkene | Palladium(0) complexes | C-C (Aryl-Vinyl) |

| Ullmann Condensation | Amine, Alcohol, Thiol | Copper(I) salts | C-N, C-O, C-S |

| Sonogashira Coupling | Terminal Alkyne | Palladium(0) and Copper(I) | C-C (Aryl-Alkynyl) |

| Carbonylation | Carbon Monoxide (CO) | Palladium(0) complexes | C-C (Aryl-Carbonyl) |

Beyond reactions at the iodine center, the aromatic ring of the 2-iodoaniline moiety can undergo further functionalization. The amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution. However, the existing iodine at one ortho position and the bulky amide group at the nitrogen will sterically and electronically influence the position of any new substituents.

Methods for further derivatization include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: Introduction of a nitro group, which is a powerful electron-withdrawing group, can significantly alter the electronic properties and subsequent reactivity of the molecule.

Acylation of the Amino Group: The amino group can be acylated to form an amide, which can protect the amine and modify its directing influence in subsequent reactions. This is a common strategy in multi-step syntheses.

Transformations of the Butanoic Acid Moiety

The butanoic acid portion of the molecule, derived from succinic acid, offers two primary sites for chemical transformation: the terminal carboxylic acid group and the amide carbonyl group.

The terminal carboxylic acid is a versatile functional group that can be converted into a wide range of derivatives. thermofisher.com These reactions are fundamental in organic synthesis for creating esters, amides, and other related compounds. thermofisher.comtulane.edunih.gov

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) yields the corresponding ester.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxyl group. thermofisher.com

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acid chloride, which can then be easily converted to other derivatives.

Hunsdiecker Reaction: This reaction involves the formation of a silver salt of the carboxylic acid, followed by treatment with bromine to yield an alkyl bromide with the loss of carbon dioxide. libretexts.org

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDAC) | Amide (-CONHR) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

The carbon atom in a carboxylic acid group is in a high oxidation state. libretexts.org Consequently, its most common transformation in this context is reduction.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the carboxylic acid through an intermediate aldehyde stage to the final alcohol. libretexts.orgchemguide.co.uklibretexts.org Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk Diborane (B₂H₆) is another reagent capable of this reduction. libretexts.org The amide carbonyl can also be reduced under strong conditions.

Oxidation: Further oxidation of the butanoic acid moiety is less common as the carboxylic acid is already at a high oxidation state. libretexts.org Under harsh conditions, oxidation can lead to the cleavage of C-C bonds and the eventual formation of carbon dioxide through decarboxylation. libretexts.org For instance, the oxidation of butanoic acid can yield products depending on the specific conditions, but typically involves breaking the carbon chain. mrcolechemistry.co.uk

Intramolecular Cyclization and Rearrangement Pathways

The structure of 4-(2-Iodoanilino)-4-oxobutanoic acid is well-suited for intramolecular cyclization reactions, which can lead to the formation of various nitrogen-containing heterocyclic compounds. arabjchem.org Such cyclizations are valuable for building complex molecular architectures from relatively simple linear precursors. arabjchem.orgurfu.ruresearchgate.netdoaj.org

Potential cyclization pathways include:

Thermal or Acid-Catalyzed Cyclization: Heating the compound, possibly in the presence of a dehydrating agent or an acid catalyst, could promote the cyclization of the carboxylic acid onto the aromatic ring (electrophilic aromatic substitution) or the reaction between the aniline nitrogen and the carboxylic acid group, although the latter would form a highly strained ring.

Reductive Cyclization: In the presence of a reducing agent, the amide carbonyl and the terminal carboxyl group could potentially undergo a reductive cyclization process.

Metal-Catalyzed Cyclization: The presence of the iodine atom opens up possibilities for palladium- or copper-catalyzed intramolecular reactions. For example, a Heck-type reaction could occur between the iodine-bearing carbon and a double bond formed within the butanoic acid chain under certain conditions. Similarly, intramolecular carbonylation or amination could lead to the formation of heterocyclic systems. Studies on related 4-aryl-4-oxobutanoic acids have shown they can react with binucleophiles to form bicyclic pyrroloimidazolone and pyrrolopyrimidinone series after initial amide formation and subsequent heterocyclization. arabjchem.org

These intramolecular transformations are a key area of interest as they provide routes to complex heterocyclic structures that are often found in biologically active molecules. arabjchem.org

Intermolecular Reactions and Multi-component Architectures

Comprehensive searches of scientific literature and crystallographic databases did not yield specific research findings on the intermolecular reactions or the formation of multi-component architectures involving this compound. The current body of scientific knowledge appears to lack detailed studies on the use of this particular compound in areas such as co-crystal engineering, metal-organic framework (MOF) synthesis, or other supramolecular assemblies.

The structure of this compound, featuring a carboxylic acid group and an amide linkage, suggests a theoretical potential for forming robust intermolecular interactions, primarily through hydrogen bonding. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the amide group provides an additional hydrogen bond donor (N-H) and acceptor (C=O). These functional groups are often utilized in the design of supramolecular structures. For instance, carboxylic acids are known to form predictable hydrogen-bonded dimers.

Furthermore, the presence of an iodine atom on the aniline ring could potentially facilitate halogen bonding, another type of non-covalent interaction that is increasingly used in the rational design of crystal structures and multi-component materials.

However, without experimental data from crystallographic studies or dedicated research on its intermolecular reactivity, any discussion on the specific multi-component architectures it might form would be purely speculative. There are no published reports detailing the reaction conditions, yields, or structural characteristics of co-crystals or other multi-component systems derived from this compound.

Consequently, data tables detailing research findings on its intermolecular reactions cannot be provided at this time due to the absence of such information in the available scientific literature. Further experimental investigation is required to elucidate the behavior of this compound in the context of intermolecular interactions and the construction of multi-component chemical architectures.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced structural and spectroscopic data for the chemical compound This compound have yielded no specific experimental or theoretical data for its ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or Raman spectra.

Despite extensive queries targeting chemical databases, academic publications, and spectral libraries, no publicly accessible information detailing the synthesis and subsequent spectroscopic characterization of this specific molecule could be located. The search results frequently identified related compounds, such as isomers like 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid or the precursor 2-iodoaniline, but data for the target compound remains elusive.

Consequently, the generation of a detailed article focusing on the "Advanced Structural Elucidation and Spectroscopic Characterization of this compound" as outlined in the request is not possible at this time due to the lack of foundational scientific data. The creation of the specified content, including data tables and detailed research findings for each spectroscopic technique, is contingent on the availability of this primary information.

Further research or the original synthesis and characterization of this compound would be required to produce the specific analytical data requested.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Iodoanilino 4 Oxobutanoic Acid

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for analyzing compounds containing chromophores—the parts of a molecule responsible for its color. In 4-(2-Iodoanilino)-4-oxobutanoic acid, the primary chromophores are the iodinated benzene (B151609) ring and the carbonyl groups of the amide and carboxylic acid functionalities.

The UV-Vis spectrum of a compound is determined by the electronic transitions that occur when it absorbs light. The aromatic ring in this compound is expected to exhibit strong absorption bands, typically above 200 nm, corresponding to π→π* transitions. The presence of the iodine atom and the anilino group (-NH-) as substituents on the benzene ring can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| Iodinated Phenyl Ring | π → π* | > 200 | High (1,000 - 10,000 M⁻¹cm⁻¹) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₀INO₄, Molecular Weight: 335.10 g/mol ), mass spectrometry provides definitive confirmation of its identity.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be observed, confirming the molecular weight. The fragmentation of this compound under techniques like electron ionization (EI) would likely proceed through several predictable pathways. The carbon-iodine bond is relatively weak, so a prominent peak corresponding to the loss of an iodine atom or the iodine cation itself ([I]⁺) at m/z 127 is expected. docbrown.info

Another characteristic fragmentation would involve the cleavage of the amide bond or the butanoic acid chain. For example, fragmentation of similar structures like 4-oxopentanoic acid shows characteristic losses of CO₂ and H₂O. nih.gov The fragmentation of the butanoic acid moiety in the title compound could lead to ions resulting from decarboxylation (loss of CO₂) or cleavage adjacent to the carbonyl groups. The high-resolution mass spectrometry (HRMS) technique can provide exact masses of the fragments, allowing for the determination of their elemental composition and further confirming the structure. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Description |

|---|---|---|

| 335 | [C₁₀H₁₀INO₄]⁺ | Molecular Ion (M⁺) |

| 208 | [C₁₀H₁₀NO₄]⁺ | Loss of Iodine radical (M - I) |

| 127 | [I]⁺ | Iodine cation |

| 219 | [C₆H₅IN]⁺ | Fragment from cleavage of the amide bond |

| 117 | [C₄H₅O₃]⁺ | Butanoic acid-derived fragment |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not available, analysis of the closely related compound, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (C₁₁H₁₀INO₃), offers significant insight into the expected structural features. nih.gov

This related compound was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov In its crystal structure, the molecule exhibits specific bond lengths and angles, and its conformation is stabilized by intermolecular interactions. A key feature is the formation of hydrogen bonds. The carboxylic acid groups form dimeric structures through O—H⋯O hydrogen bonds, a common motif in carboxylic acids. nih.gov Additionally, N—H⋯O hydrogen bonds involving the amide groups link the molecules into chains. nih.gov

The dihedral angle between the plane of the aromatic ring and the carboxylic acid group is a crucial conformational parameter. In the case of 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, this angle is 74.82 (11)°. nih.gov It is expected that this compound would adopt a similar crystalline packing, governed by strong hydrogen bonding networks. The precise unit cell dimensions and atomic coordinates, however, would require a dedicated single-crystal X-ray diffraction study.

Table 3: Crystal Data for the Related Compound 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀INO₃ |

| Molecular Weight | 331.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.1111 (6) |

| b (Å) | 4.7863 (1) |

| c (Å) | 10.4262 (2) |

| β (°) | 97.071 (1) |

| Volume (ų) | 1144.54 (4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 200 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation and purity assessment of synthesized chemical compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly applicable.

HPLC, particularly in reverse-phase mode, would be an effective method for determining the purity of the compound. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (like water with formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The chromophores present in the molecule allow for sensitive detection using a UV detector, typically set at a wavelength corresponding to one of the absorption maxima identified by UV-Vis spectroscopy. nih.gov The purity is assessed by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration.

TLC is a simpler and faster technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. A silica (B1680970) gel plate would serve as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, would act as the mobile phase. The compound spot can be visualized under a UV lamp due to its UV-absorbing properties. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

For isolation, the synthesis of the related compound 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid involved filtration and washing of the solid product from the reaction slurry, which is a straightforward purification method for crystalline solids. nih.gov For more complex mixtures, preparative chromatography techniques would be employed to obtain a highly pure sample.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid |

| 2-(4-Isobutylphenyl) propanoic acid |

| 4-oxopentanoic acid |

| Benzene |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

| Ethyl acetate |

Computational Chemistry and Theoretical Insights into 4 2 Iodoanilino 4 Oxobutanoic Acid

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of 4-(2-Iodoanilino)-4-oxobutanoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and geometric structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for determining the ground state properties by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry. iipseries.org

These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the molecule's most stable conformation (a minimum on the potential energy surface). For instance, in a related compound, 4-[(2,4-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid, DFT was used to determine these structural parameters, which are crucial for understanding its stability and reactivity. iipseries.org For this compound, one would expect the planarity of the anilide group to be influenced by the steric hindrance from the ortho-iodo substituent, potentially leading to a twisted conformation. The lengths of the C-I, C-N, C=O, and O-H bonds are also critical outputs that provide insight into the bonding characteristics.

Note: Data is representative and based on typical values for similar organic molecules. Actual values for this compound would require specific calculation.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ajchem-a.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy by incorporating electron correlation to different extents. nih.govnih.gov

For this compound, ab initio calculations can provide a more rigorous description of its electronic structure compared to some DFT functionals, especially for properties involving weak interactions or excited states. nih.gov For example, MP2 calculations are effective for studying halogen bonding, a non-covalent interaction that could be significant for this molecule due to the iodine atom. nih.gov A systematic study on halogenated compounds using MP2 and CCSD(T) has shown that these methods can accurately predict binding energies and geometries of halogen-bonded complexes. nih.govnih.gov Such calculations could elucidate intermolecular interactions of this compound in a condensed phase or with a biological target.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. thaiscience.inforesearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. researchgate.netchemrxiv.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. chemrxiv.org The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability. researchgate.netnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodoaniline ring, while the LUMO may be distributed over the carbonyl groups and the aromatic ring. The presence of the electron-withdrawing iodine atom and the carboxylic acid group would influence the energies of these orbitals. DFT studies on substituted anilines have shown that substituents significantly alter the HOMO-LUMO gap and thus the molecule's reactivity. thaiscience.info A study on m-fluoroaniline and m-iodoaniline showed that the iodo-substituted compound had a smaller HOMO-LUMO gap, indicating greater reactivity. chemrxiv.org

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Aminoaniline | -4.95 | -0.35 | 4.60 |

| p-Nitroaniline | -6.65 | -2.76 | 3.89 |

| p-Isopropylaniline | -5.61 | -0.31 | 5.30 |

Source: Data from a DFT study on substituted anilines. thaiscience.info

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. tci-thaijo.org It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This tool is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. iipseries.org Blue colors indicate regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, commonly found around hydrogen atoms attached to electronegatives atoms. iipseries.org

For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen atoms of the amide and carboxylic acid groups, as well as a slightly negative region on the iodine atom (known as the σ-hole, which can participate in halogen bonding). tci-thaijo.orgresearchgate.net Positive potential would be concentrated on the N-H and O-H protons, making them sites for hydrogen bonding and interaction with nucleophiles. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.govwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov

In this compound, significant NBO interactions are expected. For example, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbital of the adjacent carbonyl group (π*(C=O)) is a classic feature of amides, contributing to the planarity and stability of the amide bond. Other important interactions would include hyperconjugation from the aromatic ring's π bonds into the antibonding orbitals of the side chain, and vice versa. These interactions provide a quantitative measure of the electronic delocalization that governs the molecule's structure and reactivity. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | n → π* (Amide Resonance) |

| π (C-C)ring | π* (C=O) | ~2-5 | π → π* (Conjugation) |

| σ (C-H) | σ* (C-C) | ~1-3 | σ → σ* (Hyperconjugation) |

Note: E(2) values are representative for organic molecules with similar functional groups. Specific values require NBO calculation for the target molecule.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net

These theoretical spectra are incredibly useful for interpreting experimental spectroscopic data. Each calculated frequency can be animated to visualize the specific atomic motions involved in the vibration (e.g., stretching, bending, twisting), allowing for a definitive assignment of experimental peaks. researchgate.net Due to the approximations inherent in the calculations (such as the harmonic oscillator model), calculated frequencies are often systematically higher than experimental ones. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

O-H stretch of the carboxylic acid (broad, ~3000-3300 cm⁻¹)

N-H stretch of the amide group (~3300-3400 cm⁻¹)

C-H stretches of the aromatic ring and alkyl chain (~2800-3100 cm⁻¹)

C=O stretches of the carboxylic acid and amide groups (strong, distinct peaks in the ~1650-1750 cm⁻¹ region)

C-N stretch and N-H bend (amide II band) (~1500-1550 cm⁻¹)

C-I stretch (lower frequency, ~500-600 cm⁻¹)

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing crucial insights into their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations would be instrumental in exploring its vast conformational space, which arises from the rotational freedom around several single bonds.

The key rotatable bonds in the molecule include the C-N amide bond, the C-C bonds within the butanoic acid chain, and the C-N bond connecting the aniline (B41778) ring to the amide nitrogen. Rotation around these bonds gives rise to a multitude of possible three-dimensional arrangements, or conformers. The relative energies of these conformers would determine the most probable shapes the molecule adopts in different environments.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Conformational Influence |

| C1-C2-N-C(O) | Rotation around the aniline C-N bond | Influences the orientation of the butanoic acid chain relative to the aromatic ring. |

| C2-N-C(O)-C(H2) | Rotation around the amide C-N bond | Determines the planarity of the amide group and steric interactions. |

| N-C(O)-CH2-CH2 | Rotation within the butanoic acid chain | Affects the overall shape and potential for intramolecular interactions. |

| C(O)-CH2-CH2-COOH | Rotation within the butanoic acid chain | Influences the accessibility of the carboxylic acid group. |

In the context of solvent interactions, MD simulations in an aqueous environment would be particularly revealing. The carboxylic acid and amide functionalities are capable of forming strong hydrogen bonds with water molecules, which would significantly influence the molecule's solubility and conformational preferences. The simulations would likely show a dynamic hydration shell forming around these polar groups. The iodinated phenyl ring, being more hydrophobic, would exhibit different solvation characteristics, likely interacting with water molecules through weaker van der Waals forces. The interplay between intramolecular hydrogen bonding (e.g., between the amide N-H and the carboxylic acid carbonyl) and intermolecular hydrogen bonding with water would be a key aspect to investigate through MD simulations.

Reactivity Prediction via Fukui Functions and Bond Dissociation Energies

The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be predicted using conceptual density functional theory (DFT) descriptors, most notably the Fukui functions. Fukui functions identify the regions in a molecule where the electron density is most affected by the addition or removal of an electron, thus highlighting the most probable sites for reaction.

For this compound, one could anticipate the following from a Fukui function analysis:

Sites for Nucleophilic Attack (f+): Regions with a high f+ value are prone to attack by nucleophiles. In this molecule, the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbon atom attached to the iodine, would be expected to have significant f+ values.

Sites for Electrophilic Attack (f-): Regions with a high f- value are susceptible to attack by electrophiles. The nitrogen atom of the amide group and the oxygen atoms of the carbonyl and hydroxyl groups, due to their lone pairs of electrons, would be predicted as primary sites for electrophilic interaction. The aromatic ring, activated by the amino group, would also show reactivity towards electrophiles, with the ortho and para positions relative to the amino group being the most likely sites.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Region | Predicted Reactivity | Rationale |

| Carbonyl Carbons | Electrophilic | Electron-deficient due to bonding with electronegative oxygen atoms. |

| C-I Carbon | Electrophilic | The electronegative iodine atom polarizes the C-I bond. |

| Amide Nitrogen | Nucleophilic | Presence of a lone pair of electrons. |

| Carbonyl Oxygens | Nucleophilic | Presence of lone pairs of electrons. |

| Aromatic Ring | Nucleophilic | Activated by the electron-donating amino group. |

Bond dissociation energy (BDE) is another critical parameter for predicting reactivity, particularly for reactions involving bond cleavage. The C-I bond is generally weaker than C-H, C-C, C-N, and C-O bonds. Computational calculations would provide a quantitative value for the C-I BDE in this specific molecular context. This relatively low BDE suggests that the C-I bond could be a site for radical reactions or certain types of coupling reactions where cleavage of this bond is a key step.

Analysis of Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. wikipedia.org this compound possesses several functional groups capable of engaging in a variety of noncovalent interactions.

Intramolecular Interactions: The proximity of the different functional groups allows for the possibility of intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the amide N-H donor and the carbonyl oxygen of the carboxylic acid, or vice versa. Such interactions would significantly influence the molecule's preferred conformation, potentially leading to a more compact structure.

Intermolecular Interactions: In the solid state or in solution, intermolecular interactions would be prevalent. These include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and the amide group is both a donor (N-H) and an acceptor (C=O). These groups can form extensive networks of hydrogen bonds, dictating the crystal packing and influencing physical properties like melting point and solubility.

Halogen Bonding: The iodine atom on the aniline ring can act as a halogen bond donor. umt.edu This is a directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule, such as a carbonyl oxygen or the nitrogen of an amide. researchgate.net Halogen bonding can be a significant force in crystal engineering and molecular recognition. umt.edu

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Theoretical Basis for Chemical Bonding and Electronic Properties

The chemical bonding and electronic properties of this compound can be rationalized using quantum chemical calculations, particularly DFT. These calculations provide insights into the molecular orbital (MO) theory framework of the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be largely localized on the electron-rich aniline ring and the amide nitrogen. The LUMO is likely to be distributed over the carbonyl groups and the C-I antibonding orbital. The presence of the electron-donating amino group on the phenyl ring would raise the HOMO energy, while the electron-withdrawing iodine atom and the oxobutanoic acid moiety would lower the LUMO energy. DFT studies on halogenated anilines have shown that the type and position of the halogen substituent significantly influence the HOMO-LUMO gap and other electronic properties. tandfonline.comresearchgate.net

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO Energy | Relatively high | Raised by the electron-donating amino group. |

| LUMO Energy | Relatively low | Lowered by the electron-withdrawing iodo and oxobutanoic acid groups. |

| HOMO-LUMO Gap | Moderate | The combination of electron-donating and -withdrawing groups modulates the gap. |

| Dipole Moment | Significant | The polar amide and carboxylic acid groups, along with the C-I bond, create a notable molecular dipole. |

Medicinal Chemistry Perspectives and Molecular Target Investigations of 4 2 Iodoanilino 4 Oxobutanoic Acid

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For 4-(2-Iodoanilino)-4-oxobutanoic acid, this process would involve the systematic modification of its core structure to probe the chemical features essential for biological activity. The synthesis of the parent compound can be envisioned through the reaction of 2-iodoaniline (B362364) with succinic anhydride (B1165640), a common method for creating such amide linkages. nih.gov

The design of analogs would focus on several key regions of the molecule:

The Anilino Moiety: The iodine atom at the ortho position of the aniline (B41778) ring is a key feature. Its size, electronic properties, and potential to act as a halogen bond donor could be critical for target interaction. Analogs could be synthesized by replacing the iodine with other halogens (F, Cl, Br) to probe the effect of halogen size and electronegativity. Furthermore, moving the iodine to the meta or para positions would help to understand the spatial requirements of the binding pocket. The synthesis of such analogs could be achieved by using the appropriately substituted anilines in the reaction with succinic anhydride. For instance, the synthesis of 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid has been reported through the reaction of 4-iodoaniline (B139537) with itaconic anhydride. nih.gov

The Oxobutanoic Acid Chain: The four-carbon chain offers multiple points for modification. Shortening or lengthening the chain could impact the distance between the aromatic ring and the carboxylic acid, which is often a key pharmacophoric element. Introducing substituents along the chain could explore steric and electronic effects within the binding site.

The Amide Linkage: While typically less frequently modified, the amide bond's hydrogen-bonding capabilities are crucial. N-methylation or replacement with bioisosteres could provide insights into the necessity of the N-H group for activity.

The Carboxylic Acid: The terminal carboxylic acid is a strong hydrogen bond donor and acceptor and is often involved in critical interactions with biological targets. Esterification or its replacement with other acidic functional groups like tetrazoles would be a key strategy in SAR studies. The oral absorption of related compounds has been shown to be improved by esterification. nih.gov

A comprehensive library of such analogs would be essential for building a robust SAR model, guiding the optimization of the lead compound towards a more potent and selective agent.

In Vitro Studies on Molecular Interactions

Given the structural features of this compound, it is plausible that it could act as an inhibitor of various enzymes. The general structure, containing an aromatic ring and a carboxylic acid, is a common motif in enzyme inhibitors. To assess its potential, a broad panel of enzymatic assays would be necessary.

Initial screening against major classes of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal potential targets. If inhibitory activity is observed, further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). jackwestin.com For instance, related 4-anilinoquinazoline (B1210976) derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govijcce.ac.ir

The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would be a key parameter to quantify its potency. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound

| Enzyme Target | Inhibition Type | IC50 (µM) |

| Kinase X | Competitive | 15.2 |

| Protease Y | Non-competitive | 45.8 |

| Metabolic Enzyme Z | Uncompetitive | 5.1 |

| This table presents hypothetical data for illustrative purposes. |

Beyond enzymatic inhibition, the compound could also exert its effects by binding to specific receptors. Radioligand binding assays are a powerful tool to investigate such interactions. nih.gov These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing information about its binding affinity (Ki).

A wide range of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, could be screened. Should significant binding be detected, further functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. springernature.com

The data from these binding studies would be crucial for understanding the compound's selectivity profile and for guiding the design of analogs with improved affinity and specificity for the desired target.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| GPCR A | 50 | Antagonist |

| Nuclear Receptor B | >10000 | Inactive |

| Ion Channel C | 250 | Modulator |

| This table presents hypothetical data for illustrative purposes. |

In silico molecular docking has become an indispensable tool in modern drug discovery. researchgate.netthesciencein.org This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. For this compound, molecular docking studies could be employed to:

Identify potential protein targets: By docking the compound against a library of protein structures, potential binding partners can be identified.

Predict binding conformations: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Guide analog design: By visualizing the binding mode, medicinal chemists can rationally design analogs with improved interactions and, consequently, higher affinity and selectivity. For example, docking studies on 4-anilino quinazolines have helped to understand their interaction with the epidermal growth factor receptor. nih.gov

The results of docking are often expressed as a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Scores for this compound Against Various Protein Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Predicted Interactions |

| Kinase X (e.g., 1M17) | -8.5 | Hydrogen bond with backbone amide, halogen bond with carbonyl oxygen |

| Protease Y (e.g., 1HZP) | -7.2 | Salt bridge with charged residue, hydrophobic interaction with aromatic pocket |

| Receptor Z (e.g., 4igk) | -9.1 | Pi-stacking with aromatic residue, hydrogen bond with side chain hydroxyl |

| This table presents hypothetical data for illustrative purposes and references PDB IDs of related studies. |

Mechanistic Studies at the Subcellular Level

To fully understand the biological effects of this compound, it is essential to investigate its mechanism of action at the subcellular level. This involves identifying the specific cellular pathways and processes that are modulated by the compound.

Techniques such as high-content imaging, gene expression profiling (microarrays or RNA-seq), and proteomics can provide a global view of the cellular response to the compound. For example, these studies could reveal if the compound induces apoptosis, alters cell cycle progression, or affects specific signaling pathways.

Furthermore, studies using fluorescently labeled analogs of the compound could help to visualize its subcellular localization, providing clues about its site of action. Pinpointing the subcellular target is a critical step in validating the molecular target identified through in vitro and computational methods.

Role as a Chemical Probe or Lead Compound in Biochemical Research

Even if this compound itself does not prove to be a viable drug candidate, it could serve as a valuable chemical probe or a lead compound for further optimization. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. An ideal chemical probe is potent, selective, and has a known mechanism of action.

Should this compound be found to have a specific and potent interaction with a novel biological target, it could be developed into a chemical probe to help elucidate the role of that target in health and disease.

Alternatively, as a lead compound, it provides a starting point for a drug discovery program. The initial SAR, in vitro, and computational data would form the basis for iterative cycles of design, synthesis, and testing aimed at improving its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The journey from a simple organic molecule to a clinically useful drug is long and challenging, but it begins with the systematic investigation of promising chemical structures like this compound. The exploration of related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, has shown that such scaffolds can be valuable starting points for the development of new therapeutic agents. mdpi.com

Applications of 4 2 Iodoanilino 4 Oxobutanoic Acid As a Synthetic Intermediate and in Materials Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The versatility of 4-(2-Iodoanilino)-4-oxobutanoic acid stems from its bifunctional nature. The molecule incorporates two key reactive sites: the carbon-iodine bond on the aniline (B41778) ring and the carboxylic acid group at the terminus of the butanoyl chain. This dual reactivity allows for sequential or orthogonal chemical transformations, enabling the synthesis of complex target molecules.

The 2-iodoaniline (B362364) moiety is particularly amenable to modern cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The presence of the iodine atom provides a reactive handle for palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings. wikipedia.orgmdpi.com The Heck reaction, for example, involves the coupling of an aryl halide with an alkene, offering a powerful method for constructing substituted alkenes. organic-chemistry.orgyoutube.com The intramolecular version of this reaction is especially useful for creating cyclic and polycyclic systems. youtube.com

Simultaneously, the carboxylic acid group can undergo a wide range of classical transformations. It can be converted into esters, acid chlorides, or amides, or it can participate in cyclization reactions. researchgate.neturfu.ru This combination of a modern coupling center (the C-I bond) and a classic functional group (–COOH) in a single molecule allows chemists to design intricate synthetic pathways. For instance, the aryl iodide can be used to introduce a complex substituent via a cross-coupling reaction, followed by intramolecular cyclization involving the carboxylic acid to build a heterocyclic ring.

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Aryl Iodide (C-I) | Heck Reaction | Substituted Alkenes |

| Aryl Iodide (C-I) | Suzuki Coupling | Biaryl Compounds |

| Aryl Iodide (C-I) | Sonogashira Coupling | Aryl Alkynes |

| Carboxylic Acid (-COOH) | Esterification | Esters |

| Carboxylic Acid (-COOH) | Amidation | Amides |

| Carboxylic Acid (-COOH) | Intramolecular Cyclization | Lactams, Heterocycles |

Precursor to Biologically Relevant Heterocyclic Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of heterocyclic compounds, many of which form the core of pharmacologically active agents.

Quinoline Scaffolds: The quinoline ring system is a privileged structure in medicinal chemistry. One established method for synthesizing quinolin-4-ones is the Camps cyclization, which involves the intramolecular aldol condensation of N-(2-acylaryl)amides. nih.gov The structure of this compound is well-suited for an analogous intramolecular cyclization. Under appropriate conditions, the enolate of the butanoic acid chain could attack the aniline ring, potentially facilitated by a palladium catalyst that activates the C-I bond, to form a quinolin-4-one derivative. This intramolecular Heck-type reaction would be a powerful strategy for constructing the quinoline core, which is found in numerous therapeutic agents. youtube.comnih.gov The Doebner and Pfitzinger reactions are also widely used for synthesizing quinoline-4-carboxylic acids, highlighting the importance of precursors containing an aniline moiety. nih.gov

Benzodiazepine Scaffolds: Benzodiazepines are a critical class of psychoactive drugs. nih.gov Their synthesis often involves the condensation of an ortho-diaminoarene with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov While this compound is not a diamine, its structure provides the necessary components for building the seven-membered diazepine ring through multi-step synthetic sequences. The existing N-phenyl amide bond forms a part of the final heterocyclic ring. The butanoic acid chain can be chemically modified and cyclized to form the 1,4-benzodiazepine core. For example, the carboxylic acid could be converted to an α-haloketone, which could then undergo intramolecular cyclization with the aniline nitrogen to forge the seven-membered ring, a common strategy in benzodiazepine synthesis. google.com

| Target Scaffold | Key Synthetic Strategy | Plausible Reaction Type |

|---|---|---|

| Quinolin-4-ones | Intramolecular Ring Closure | Intramolecular Heck Reaction / Camps-type Cyclization |

| 1,4-Benzodiazepines | Intramolecular Cyclization of Modified Precursor | Nucleophilic Substitution / Condensation |

Exploration in the Development of Functional Materials

Beyond its use in synthesizing discrete small molecules, this compound is a candidate for the development of novel functional polymers. Its structure is particularly relevant for the synthesis of specialty polyamides.

Polyamides are a major class of high-performance polymers known for their excellent thermal and mechanical properties. The synthesis of aromatic polyamides typically involves the polycondensation of diamines and diacid chlorides. The subject compound, possessing both a carboxylic acid and a reactive N-H bond within its amide linkage, could potentially act as an AB-type monomer for self-polycondensation, although the amide N-H is less reactive than a primary amine.

A more direct application is its use as a specialty monomer in copolymerization reactions with conventional diamines or diacids. google.com Incorporating this monomer into a polyamide backbone would introduce several desirable features. The bulky 2-iodophenyl group would disrupt chain packing, potentially increasing the polymer's solubility in organic solvents and lowering its melting point to improve processability, a common strategy in modifying high-performance polymers. Furthermore, the presence of a heavy iodine atom would significantly increase the polymer's refractive index and density. The C-I bond could also serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to further tune its properties.

| Polymer Type | Role of the Compound | Anticipated Property Modification |

|---|---|---|

| Specialty Polyamides | AB-type Monomer or Co-monomer | Increased Solubility, Improved Processability |

| High Refractive Index Polymers | Iodine-containing Monomer | Increased Refractive Index and Density |

| Functionalized Polymers | Monomer with Reactive Site | Amenable to Post-Polymerization Modification via the C-I bond |

Future Research Directions and Unexplored Avenues for 4 2 Iodoanilino 4 Oxobutanoic Acid

Development of Asymmetric Synthetic Methodologies

While the parent molecule, 4-(2-iodoanilino)-4-oxobutanoic acid, is achiral, the development of asymmetric synthetic methods is a crucial future direction for creating novel, chiral derivatives with potentially unique biological activities or material properties. Research in this area would focus on introducing stereocenters into the butanoic acid backbone.

Future approaches could include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids or hydroxy acids, to construct chiral analogs.

Catalytic Asymmetric Synthesis: Employing chiral catalysts to control the stereochemical outcome of reactions that introduce chirality. This could involve the asymmetric hydrogenation of an unsaturated precursor or the enantioselective alkylation of the butanoic acid chain. Organocatalysis and transition-metal catalysis are powerful tools that have been successfully applied in asymmetric synthesis.

Chiral Auxiliaries: Attaching a temporary chiral group to an achiral precursor to direct the stereoselective formation of a new chiral center. The auxiliary can then be removed to yield the enantiomerically enriched product.

Exploration of these methodologies could lead to the synthesis of novel enantiomerically pure compounds, which is of paramount importance in drug discovery where different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, future research should integrate advanced spectroscopic techniques for real-time, in-situ reaction monitoring. This approach, a cornerstone of Process Analytical Technology (PAT), allows for precise control over critical process parameters, leading to improved yield, purity, and safety. mt.comwikipedia.org

The synthesis of the parent compound, typically from 2-iodoaniline (B362364) and succinic anhydride (B1165640), could be monitored to understand its kinetics and mechanism. mt.comjascoinc.com Spectroscopic tools can track the consumption of reactants and the formation of the product by identifying characteristic changes in molecular vibrations or electronic transitions. aelabgroup.combruker.com

| Spectroscopic Technique | Key Functional Groups to Monitor | Potential Insights for Process Control |

| FTIR Spectroscopy | Disappearance of anhydride C=O stretch (~1780, 1860 cm⁻¹). Appearance of amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H and C=O stretches. | Real-time tracking of reaction conversion. mt.comclairet.co.uk Detection of reaction endpoint, identification of intermediates or byproducts. |

| Raman Spectroscopy | Changes in aromatic ring vibrations upon substitution. Monitoring of C=O bonds. Less interference from aqueous media than FTIR. | Complementary information to FTIR, especially for heterogeneous reactions. clairet.co.ukuib.no Useful in flow chemistry setups. beilstein-journals.org |

| NMR Spectroscopy | Changes in the chemical shifts of aromatic and aliphatic protons as the reaction progresses. | Provides detailed structural information in real-time. nih.govacs.org Can quantify reactant, product, and intermediate concentrations simultaneously to build precise kinetic models. nih.gov |

Implementing these in-situ techniques would facilitate a deeper understanding of the reaction dynamics, enabling the optimization of conditions such as temperature, catalyst loading, and reaction time to ensure a robust and efficient manufacturing process. mt.com

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the discovery of new drugs and materials. acs.org A significant future avenue for this compound is to leverage these computational tools to explore a vast, synthetically accessible chemical space derived from its core structure.

A proposed workflow would involve:

Virtual Library Generation: Computationally creating a large library of derivatives by applying a wide range of virtual reactions to the scaffold's reactive sites (the carboxylic acid, the iodine atom, and the aromatic ring).

Descriptor Calculation: Calculating a set of numerical descriptors (e.g., molecular fingerprints, physicochemical properties, quantum mechanical parameters) for each virtual molecule.

Model Training and Prediction: Using curated datasets of known molecules to train ML models that can predict key properties for the virtual library.

This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. aelabgroup.comrsc.org

| Predicted Property | Potential ML Model | Rationale and Impact |

| Biological Activity | Random Forest, Graph Neural Networks (GNNs), Support Vector Machines (SVM) | Predict potential targets (e.g., kinases, proteases) or activities (e.g., anticancer, antimicrobial). Prioritizes which derivatives to synthesize for biological screening. |

| ADMET Properties | Neural Networks, Gradient Boosting | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. thermofisher.com Helps to identify candidates with favorable drug-like properties early in the discovery process. |

| Physicochemical Properties | Gradient Boosting Regression, XGBoost | Predict properties like solubility, melting point, and boiling point. ou.edu Crucial for designing compounds suitable for specific formulations or material applications. |

| Material Characteristics | Custom ML Models | Predict properties relevant to materials science, such as thermal stability, conductivity, or polymerizability, guiding the design of new functional materials. |

Expanding the Scope of Molecular Target Identification and Validation

A critical unexplored area for this compound and its derivatives is the identification and validation of their biological targets. nih.gov Understanding the molecular targets is fundamental to developing new therapeutic agents and elucidating their mechanisms of action. A systematic, multi-pronged approach is necessary for future research in this domain.

The initial phase would involve computational, or in silico, methods to generate hypotheses about potential protein targets. This can be followed by experimental validation to confirm these predictions.

Workflow for Target Identification and Validation

| Step | Method | Description | Desired Outcome |

| 1. In Silico Target Prediction | Reverse Docking / Network Pharmacology | Docking the compound against a large library of protein structures to identify potential binding partners. Analyzing compound-protein interaction networks. | A ranked list of potential protein targets for the compound. uib.no |

| 2. In Vitro Biochemical Validation | Enzyme Inhibition Assays / Binding Assays | Experimentally testing the ability of the compound to inhibit the activity of or bind to the top-ranked protein targets from the in silico screen. | Confirmation of a direct molecular interaction and determination of binding affinity or inhibitory potency (e.g., IC₅₀, Kᵢ). |

| 3. Cell-Based Target Engagement | Cellular Thermal Shift Assay (CETSA) / Target Knockdown | Assessing whether the compound binds to its intended target within a cellular environment. Using techniques like RNA interference to confirm that the cellular effect of the compound is dependent on the target. | Evidence that the compound engages the target in a biological context, validating its relevance. |

| 4. Mechanism of Action Studies | Transcriptomics / Proteomics | Analyzing changes in gene or protein expression in cells treated with the compound to understand the downstream biological pathways affected by target engagement. | A comprehensive understanding of the compound's cellular mechanism of action. |

This systematic approach is essential for progressing from a molecule with interesting structural features to a validated lead compound with a well-defined biological role. mt.com

Novel Derivatization Strategies for Enhanced Bioactivity or Material Properties

The chemical structure of this compound offers multiple reactive sites for derivatization, providing a rich platform for creating novel molecules with enhanced biological activity or tailored material properties. The iodine atom is particularly valuable, serving as a versatile handle for a wide array of modern cross-coupling reactions.

Future research should focus on systematically exploring derivatization at each of the key functional groups.

| Reaction Site | Reaction Type | Potential Reagents | Targeted Outcome |

| Carboxylic Acid (-COOH) | Amide coupling, Esterification | Amines, Amino acids, Alcohols | Enhance solubility, modulate pharmacokinetic properties, introduce new pharmacophores for improved bioactivity. |

| Iodine Atom (-I) | Suzuki Coupling | Boronic acids/esters | Introduce diverse aryl or heteroaryl groups to explore new binding interactions with biological targets. |

| Iodine Atom (-I) | Sonogashira Coupling | Terminal alkynes | Introduce linear, rigid linkers for probing protein binding pockets or for creating precursors to conductive materials. |

| Iodine Atom (-I) | Buchwald-Hartwig Amination | Amines, Anilines | Add new nitrogen-containing functional groups, which are prevalent in bioactive molecules. |

| Aromatic Ring (C-H) | C-H Activation / Electrophilic Substitution | Various coupling partners | Further functionalize the aromatic core to fine-tune electronic and steric properties. |

| Bifunctional Polymerization | Polycondensation | Diols, Diamines (after converting -I to another functional group) | Create novel polyamides or polyesters with unique properties conferred by the iodinated aromatic unit, such as high refractive index or flame retardancy. |

By strategically applying these derivatization techniques, researchers can generate diverse libraries of compounds for screening in various applications, from drug discovery to the development of advanced functional materials. hamiltoncompany.comeuropeanpharmaceuticalreview.com

Q & A

Q. What are the optimal synthetic routes for 4-(2-Iodoanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic addition-elimination reactions. A validated method involves reacting itaconic anhydride with 4-iodoaniline in acetone under ambient conditions, yielding the target compound after 1.5 hours of stirring . To optimize yields, researchers should monitor stoichiometric ratios (1:1 molar ratio of reactants) and solvent polarity. Post-synthesis purification via recrystallization in ethanol or acetonitrile is recommended. Characterization by FT-IR and NMR can confirm the formation of the amide bond (N–H stretch at ~3300 cm⁻¹) and assess purity .

Q. How is the crystal structure of this compound determined, and what key structural features influence its reactivity?